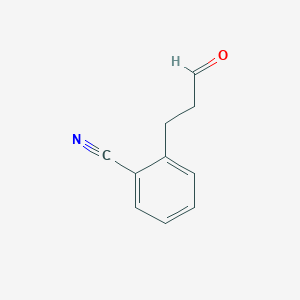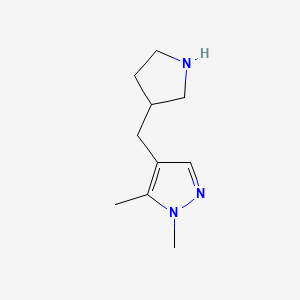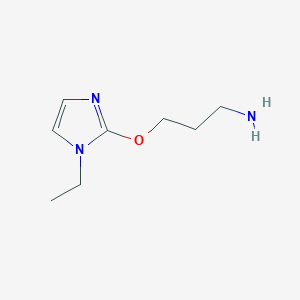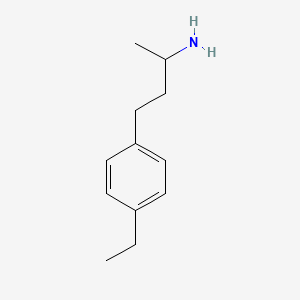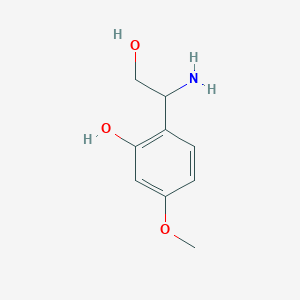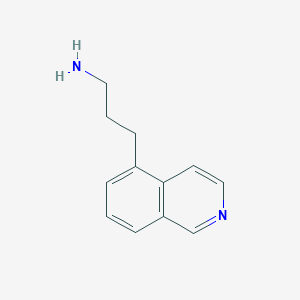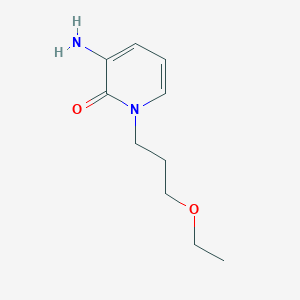
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group and an ethoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one typically involves the reaction of 3-aminopyridine with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the ethoxypropyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyridine: Lacks the ethoxypropyl group, making it less hydrophobic.
3-Ethoxypropylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds.
2-Amino-3-ethoxypropylpyridine: Similar structure but with the amino group in a different position.
Uniqueness
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is unique due to the presence of both the amino group and the ethoxypropyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
3-amino-1-(3-ethoxypropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-8-4-7-12-6-3-5-9(11)10(12)13/h3,5-6H,2,4,7-8,11H2,1H3 |
Clé InChI |
YVCPOPVKVUZANW-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCN1C=CC=C(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




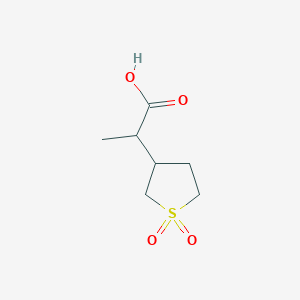
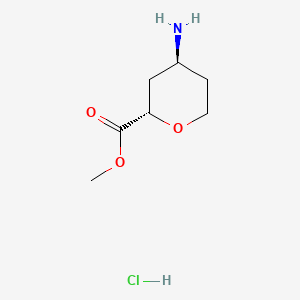
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)

